2,6-Dihydroxypyridinhydrochlorid

Übersicht

Beschreibung

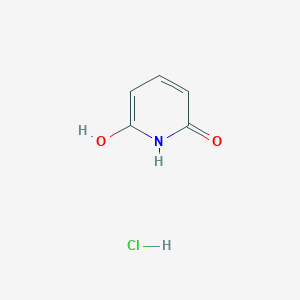

2,6-Dihydroxypyridine hydrochloride: is a chemical compound with the molecular formula C5H6ClNO2. It is a derivative of 2,6-dihydroxypyridine, which is an alkaloid. This compound is known for its role as an intermediate in the degradation of nicotine by certain bacteria. It appears as a colorless crystalline solid and is soluble in water .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,6-Dihydroxypyridine hydrochloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and metal catalysts .

Biology: The compound is an intermediate in the microbial degradation of nicotine. It is studied for its role in the metabolic pathways of nicotine-degrading bacteria .

Medicine: Research has explored its potential as a biochemical modulator to reduce the toxicity of certain chemotherapeutic agents without impairing their antitumor activity .

Industry: It is used in the preparation of pincer phosphine ligand iridium metal catalysts, which are highly responsive in the electrocatalytic reduction of carbon dioxide to formic acid .

Wirkmechanismus

Target of Action

The primary target of 2,6-Dihydroxypyridine hydrochloride is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

2,6-Dihydroxypyridine hydrochloride works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

2,6-Dihydroxypyridine is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . This enzyme hydroxylates 2,6-dihydroxypyridine by hydroperoxy-FAD .

Pharmacokinetics

Its solubility in water (41g/l) suggests that it may have good bioavailability .

Result of Action

The result of the action of 2,6-Dihydroxypyridine hydrochloride is a decrease in blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in conditions that relate to increased vascular resistance, or increased contraction of blood vessels .

Action Environment

The action of 2,6-Dihydroxypyridine hydrochloride can be influenced by various environmental factors. For instance, the enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is involved in its mechanism of action, is produced in Escherichia coli . Therefore, the presence and activity of this bacterium in the environment can potentially influence the action of 2,6-Dihydroxypyridine hydrochloride.

Biochemische Analyse

Biochemical Properties

2,6-Dihydroxypyridine Hydrochloride is used as a reagent to synthesize uridine phosphorylase inhibitors that increase Uridine levels . It interacts with enzymes such as 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli . This enzyme catalyzes the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Cellular Effects

It is known that it plays a role in the degradation of nicotine by certain bacteria

Molecular Mechanism

The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . In this process, 2,6-Dihydroxypyridine Hydrochloride is hydroxylated by hydroperoxy-FAD . This reaction yields 2,3,6-tri-hydroxypyridine .

Metabolic Pathways

2,6-Dihydroxypyridine Hydrochloride is involved in the metabolic pathway of nicotine degradation . It interacts with enzymes such as 2,6-dihydroxypyridine-3-hydroxylase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized from 2,6-dimethoxypyridine through a hydrolysis reaction. The process involves the use of hydrochloric acid and acetic acid under controlled conditions. The reaction is typically carried out in a microwave irradiator at 140°C and 0.51 MPa for 10 minutes. The reaction mixture is then neutralized, extracted, and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of 2,6-dihydroxypyridine hydrochloride follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dihydroxypyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized by monooxygenase enzymes to form 2,3,6-trihydroxypyridine.

Hydroxylation: The compound is hydroxylated by hydroperoxy-FAD to yield 2,3,6-trihydroxypyridine.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Monooxygenase enzymes and molecular oxygen.

Hydroxylation: Hydroperoxy-FAD and NADH.

Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation and Hydroxylation: 2,3,6-Trihydroxypyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dihydroxypyridine

- 2,6-Dimethoxypyridine

- 2,6-Pyridinedimethanol

- 4,6-Dihydroxypyrimidine

Comparison: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific role in the microbial degradation of nicotine. Unlike its analogs, it is specifically hydroxylated by 2,6-dihydroxypyridine-3-hydroxylase, making it a crucial intermediate in this metabolic pathway. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Biologische Aktivität

2,6-Dihydroxypyridine hydrochloride (C₅H₄ClN₂O₂) is a derivative of dihydroxypyridine that has garnered attention due to its biological activity and potential applications in various fields, including biochemistry, microbiology, and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₄ClN₂O₂

- Appearance : Colorless solid

- Solubility : Soluble in water and ethanol

1. Role in Nicotine Degradation

A significant biological activity of 2,6-dihydroxypyridine hydrochloride is its role as an intermediate in the degradation of nicotine by the bacterium Arthrobacter nicotinovorans. This process involves several enzymatic reactions:

- Enzymatic Pathway : The compound is formed from L-nicotine through a series of oxidation reactions catalyzed by specific enzymes such as monooxygenases. The primary reaction can be summarized as follows:

- Significance : This pathway highlights the ecological importance of 2,6-dihydroxypyridine in bioremediation processes where nicotine, a toxic alkaloid, is converted into less harmful substances .

2. Antimicrobial Properties

Research indicates that pyridine derivatives, including 2,6-dihydroxypyridine, exhibit antimicrobial properties. They have been studied for their potential to combat drug-resistant bacteria:

- Mechanism : The presence of the hydroxyl groups enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .

3. Applications in Cosmetic Chemistry

2,6-Dihydroxypyridine has been utilized in hair dye formulations as a coupling agent. Its ability to form stable complexes with dye precursors enhances color retention and intensity:

- Methodology : In oxidative dyeing processes, it acts as a coupling agent with compounds like 2,4,5,6-tetraaminopyrimidine, resulting in vibrant hair colors that last longer .

Table 1: Summary of Biological Activities of 2,6-Dihydroxypyridine Hydrochloride

The biological activity of 2,6-dihydroxypyridine hydrochloride can be attributed to several mechanisms:

- Hydroxylation Reactions : The compound serves as a substrate for hydroxylation by specific enzymes such as 2,6-dihydroxypyridine-3-hydroxylase. This enzymatic reaction is crucial for its further metabolic processing .

- Cellular Penetration : The structural properties of pyridine derivatives enhance their cellular permeability, allowing them to exert biological effects more effectively .

Eigenschaften

IUPAC Name |

6-hydroxy-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-5(8)6-4;/h1-3H,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWWAWKDVFVJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

626-06-2 (Parent) | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40145904 | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green hygroscopic solid; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dihydroxypyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10357-84-3 | |

| Record name | 2(1H)-Pyridinone, 6-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyridine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-oxopyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2-oxopyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2,6-dihydroxypyridine hydrochloride in the synthesis of the novel calix[4]resorcinarene analog?

A1: The paper highlights the use of 2,6-dihydroxypyridine hydrochloride as a key starting material in synthesizing a new phosphorus-containing analog of calix[4]resorcinarene []. This is significant because traditional calix[4]resorcinarenes are synthesized from resorcinol. By utilizing 2,6-dihydroxypyridine hydrochloride, the researchers introduce a nitrogen atom into the macrocyclic structure. This modification could potentially lead to different complexation properties and applications compared to traditional calix[4]resorcinarenes. The presence of nitrogen allows for further functionalization and potential coordination with metal ions, broadening the potential applications of these macrocycles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.